molecular formula C6H7NO2 B8699345 N-methyl-3-furancaboxamide

N-methyl-3-furancaboxamide

Cat. No.: B8699345
M. Wt: 125.13 g/mol
InChI Key: NFYFQQJHAPUYKK-UHFFFAOYSA-N
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Description

N-methyl-3-furancaboxamide is an organic compound with the molecular formula C6H7NO2. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-3-furancaboxamide can be synthesized through several methods. One common approach involves the reaction of 3-furoic acid with methylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted conditions. This method enhances the reaction rate and yield while maintaining mild reaction conditions. The use of microwave radiation allows for efficient heating and better control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N-methyl-3-furancaboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl-3-furancaboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-furancaboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • N-methyl-2-furancaboxamide
  • N-methyl-4-furancaboxamide
  • N-methyl-5-furancaboxamide

Comparison: N-methyl-3-furancaboxamide is unique due to its specific substitution pattern on the furan ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

N-methylfuran-3-carboxamide

InChI

InChI=1S/C6H7NO2/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8)

InChI Key

NFYFQQJHAPUYKK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=COC=C1

Origin of Product

United States

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